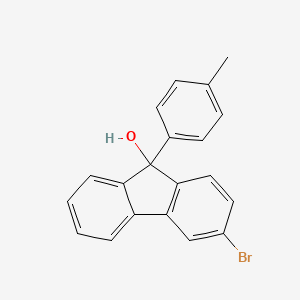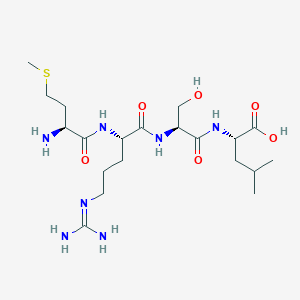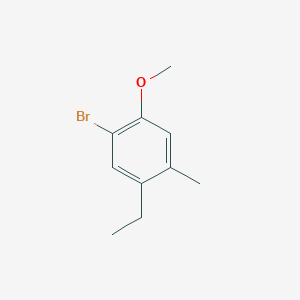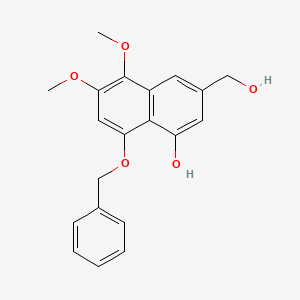![molecular formula C21H38OSi B12525848 Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)- CAS No. 868701-04-6](/img/structure/B12525848.png)
Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a silane group bonded to a 3,3-dimethyl-1,5-decadiynyl group and three isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)- typically involves the reaction of a silane precursor with 3,3-dimethyl-1,5-decadiynyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives with different functional groups.
Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired outcomes.
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted silane derivatives. These products have distinct properties and can be used in various applications.
Applications De Recherche Scientifique
Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: It is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of novel therapeutics.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can modulate various biological processes and pathways, making it a valuable tool in scientific research.
Comparaison Avec Des Composés Similaires
Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)- can be compared with other similar compounds, such as:
Trimethylsilyl derivatives: These compounds have similar silane groups but differ in their functional groups and reactivity.
Alkylsilane derivatives: These compounds have alkyl groups instead of the 3,3-dimethyl-1,5-decadiynyl group, leading to different chemical properties.
Aryl silane derivatives: These compounds contain aryl groups, which impart unique properties compared to the 3,3-dimethyl-1,5-decadiynyl group.
The uniqueness of Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
868701-04-6 |
|---|---|
Formule moléculaire |
C21H38OSi |
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
3,3-dimethyldeca-1,5-diynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C21H38OSi/c1-10-11-12-13-14-15-21(8,9)16-17-22-23(18(2)3,19(4)5)20(6)7/h18-20H,10-12,15H2,1-9H3 |
Clé InChI |
FZPMDUGMZVSIEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CCC(C)(C)C#CO[Si](C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine](/img/structure/B12525779.png)

![Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane](/img/structure/B12525784.png)


![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide](/img/structure/B12525812.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12525813.png)

![[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+)](/img/structure/B12525835.png)
![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol)](/img/structure/B12525841.png)


